molecular formula C15H16FN3O2 B8044615 (E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one

(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one

Cat. No.: B8044615
M. Wt: 289.30 g/mol
InChI Key: JDSUUYVXCNFKEP-MDWZMJQESA-N
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Description

(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenoxy group, a triazole ring, and a pentenone moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Introduction of the Triazole Ring: The 4-fluorophenoxy intermediate is then subjected to a reaction with 1,2,4-triazole under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF), to introduce the triazole ring.

    Formation of the Pentenone Moiety: The final step involves the reaction of the triazole-containing intermediate with a suitable enone precursor under conditions that promote the formation of the (E)-pentenone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and triazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
  • (E)-2-(4-bromophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
  • (E)-2-(4-methylphenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one

Uniqueness

(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-15(2,3)14(20)13(8-19-10-17-9-18-19)21-12-6-4-11(16)5-7-12/h4-10H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSUUYVXCNFKEP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CN1C=NC=N1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\N1C=NC=N1)/OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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